molecular formula C13H22N4O2 B6769899 N-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]-3-(triazol-1-yl)propanamide

N-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]-3-(triazol-1-yl)propanamide

Cat. No.: B6769899
M. Wt: 266.34 g/mol
InChI Key: ZMWMKRVZHSZQTP-DGCLKSJQSA-N
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Description

N-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]-3-(triazol-1-yl)propanamide is a complex organic compound that features a triazole ring, a propanamide group, and a substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]-3-(triazol-1-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach is the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form the triazole ring. The oxolane ring can be introduced through a ring-closing reaction involving an appropriate diol and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and the ring-closing step, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]-3-(triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the amide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the triazole ring or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

N-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]-3-(triazol-1-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may serve as a probe or ligand in biochemical studies, particularly those involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]-3-(triazol-1-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The triazole ring and the oxolane ring can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]-3-(triazol-1-yl)butanamide
  • N-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]-3-(triazol-1-yl)pentanamide

Uniqueness

N-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]-3-(triazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and the oxolane ring allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research and industrial applications.

Properties

IUPAC Name

N-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]-3-(triazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-10(2)13-11(4-8-19-13)9-14-12(18)3-6-17-7-5-15-16-17/h5,7,10-11,13H,3-4,6,8-9H2,1-2H3,(H,14,18)/t11-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWMKRVZHSZQTP-DGCLKSJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCO1)CNC(=O)CCN2C=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1[C@H](CCO1)CNC(=O)CCN2C=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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